molecular formula C13H12N2OS B1352278 (3-Phenoxyphenyl)thiourea CAS No. 76839-22-0

(3-Phenoxyphenyl)thiourea

Cat. No.: B1352278
CAS No.: 76839-22-0
M. Wt: 244.31 g/mol
InChI Key: NYAJJEYQQQLXHZ-UHFFFAOYSA-N
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Description

(3-Phenoxyphenyl)thiourea is an organosulfur compound with the molecular formula C₁₃H₁₂N₂OS. It is a derivative of thiourea where one of the hydrogen atoms is replaced by a 3-phenoxyphenyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Chemical Reactions Analysis

Scientific Research Applications

(3-Phenoxyphenyl)thiourea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Phenoxyphenyl)thiourea involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. In the case of its use as a probe, it binds to heavy metal ions, forming complexes that can be detected using spectroscopic methods .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Phenoxyphenyl)thiourea is unique due to its phenoxyphenyl group, which imparts distinct chemical and biological properties. This group enhances its ability to interact with various molecular targets, making it more effective in its applications compared to simpler thiourea derivatives .

Properties

IUPAC Name

(3-phenoxyphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS/c14-13(17)15-10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h1-9H,(H3,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYAJJEYQQQLXHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10415005
Record name (3-phenoxyphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76839-22-0
Record name (3-phenoxyphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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